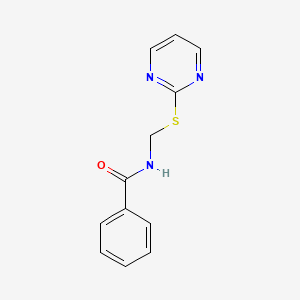

N-(pyrimidin-2-ylsulfanylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(pyrimidin-2-ylsulfanylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11(10-5-2-1-3-6-10)15-9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZLKSFIDMIPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of N-(Pyrimidin-2-ylsulfanylmethyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the amide bond and the carbon-sulfur (C-S) bond of the thioether.

Amide Bond Disconnection: This approach severs the amide linkage, leading to benzoyl chloride (or benzoic acid) and (pyrimidin-2-ylsulfanyl)methanamine as the key synthons. This is often a primary consideration due to the robustness and high-yielding nature of many amidation reactions.

C-S Bond Disconnection: Alternatively, disconnecting the thioether bond suggests pyrimidine-2-thiol (B7767146) and N-(chloromethyl)benzamide as the precursor molecules. This pathway focuses on the formation of the thioether linkage as a pivotal step.

A graphical representation of this analysis guides the chemist in selecting the most viable forward synthetic route based on the availability of starting materials and the desired reaction conditions.

Classical Synthetic Routes for this compound

Traditional synthetic methods for constructing this compound rely on well-established and reliable chemical transformations.

The formation of the amide bond is a cornerstone of this synthesis. A common approach involves the reaction of a carboxylic acid derivative with an amine. In the context of this compound, this typically involves the acylation of (pyrimidin-2-ylsulfanyl)methanamine with a benzoyl derivative.

| Reactants | Reagents and Conditions | Product |

| Benzoyl chloride, (pyrimidin-2-ylsulfanyl)methanamine | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | This compound |

| Benzoic acid, (pyrimidin-2-ylsulfanyl)methanamine | Coupling agents (e.g., DCC, EDC), solvent (e.g., DMF), room temperature | This compound |

These reactions are generally high-yielding and proceed under mild conditions. The choice between using an acyl chloride or a carboxylic acid with a coupling agent often depends on the substrate's sensitivity and the desired purity of the final product.

The creation of the thioether linkage is another critical step. This is typically achieved through a nucleophilic substitution reaction where a thiol or thiolate acts as the nucleophile. For the synthesis of this compound, pyrimidine-2-thiol is a common starting material.

| Reactants | Reagents and Conditions | Product |

| Pyrimidine-2-thiol, N-(chloromethyl)benzamide | Base (e.g., sodium hydride, potassium carbonate), solvent (e.g., acetone, DMF) | This compound |

The reaction of pyrimidine-2-thiol with an electrophilic methylene (B1212753) group, such as in N-(chloromethyl)benzamide, provides a direct route to the target molecule. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in For the synthesis of pyrimidine-containing compounds, this can involve several strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for both amidation and thioether formation steps. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "grindstone chemistry," minimizes waste and can lead to higher efficiency. researchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green synthesis. rasayanjournal.co.in

| Green Approach | Advantages |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. mdpi.com |

| Solvent-Free Conditions | Minimized waste, simplified work-up procedures. researchgate.net |

| Use of Greener Solvents | Reduced environmental impact, improved safety. rasayanjournal.co.in |

The use of catalysts can enhance the efficiency and selectivity of synthetic reactions.

Palladium-Catalyzed Cross-Coupling: While direct examples for this compound are not prevalent, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and could be adapted for the synthesis of N-aryl pyrimidine (B1678525) derivatives. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) as Catalysts: Recent research has explored the use of MOFs, such as Ni-based frameworks, as efficient heterogeneous catalysts for amidation reactions. researchgate.net These catalysts offer advantages like high selectivity, reusability, and applicability to a range of substrates. researchgate.net

| Catalytic Method | Catalyst | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with specific ligands (e.g., Xantphos) | Forms C-N bonds between aryl halides and amines. mdpi.comnih.gov |

| Heterogeneous Catalysis | Ni-based Metal-Organic Frameworks | Reusable, high functional group tolerance, potential for large-scale processes. researchgate.net |

These advanced methods offer promising avenues for the development of more sustainable and efficient syntheses of this compound and related compounds.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific research findings detailing its synthesis, reaction condition optimization, or purification and isolation techniques could be located.

The performed searches yielded information on structurally related compounds, such as pyrimidine-containing thioethers and various benzamide (B126) derivatives. However, none of the retrieved sources described the exact molecule specified in the subject of this article. Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific methodologies for "this compound" as the information does not appear to be available in the public domain.

To provide a scientifically accurate and well-sourced article as requested, information on the specific synthetic pathways, optimization of reaction conditions for yield and selectivity, and established purification techniques for this compound is essential. Without such foundational research, the generation of the requested article with the specified level of detail and adherence to the outlined structure is not feasible.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Derivatization Strategies for N-(Pyrimidin-2-ylsulfanylmethyl)benzamide Analogues

The molecular architecture of this compound offers three primary regions for systematic derivatization: the benzamide (B126) moiety, the pyrimidine (B1678525) ring, and the thioether linker. A comprehensive SAR study involves the synthesis and biological evaluation of analogues where each of these regions is independently and collectively modified.

The benzamide moiety is a crucial component that can be readily modified to probe interactions with the target protein, such as hydrogen bonding and hydrophobic interactions. nih.gov Preliminary SAR studies on related N-substituted benzamide derivatives have shown that substituents on the phenyl ring are critical to biological activity. nih.gov

Strategies for modifying the benzamide ring typically involve introducing a variety of substituents at the ortho, meta, and para positions. The goal is to explore the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity on the compound's potency. For instance, small, electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group can alter the electronic distribution of the ring and potentially form halogen bonds with the receptor. Conversely, electron-donating groups such as methoxy (B1213986) or methyl groups can enhance hydrophobic interactions.

Table 1: Representative Structure-Activity Relationship (SAR) of Benzamide Moiety Modifications

| Compound | R1 (Position) | R2 (Position) | Relative Potency |

|---|---|---|---|

| Parent | H | H | 1.0 |

| 1a | 4-Cl | H | 5.2 |

| 1b | 4-F | H | 4.8 |

| 1c | 4-CH₃ | H | 2.5 |

| 1d | 4-OCH₃ | H | 2.1 |

| 1e | 4-NO₂ | H | 0.8 |

| 1f | 2-Cl | H | 1.5 |

| 1g | 3-Cl | 4-Cl | 7.3 |

Note: Data is illustrative and based on general SAR principles for benzamide-containing compounds.

The data suggests that para-substitution with small, electron-withdrawing groups enhances potency, with dichlorination further increasing activity. This indicates a specific binding pocket that favorably accommodates these features.

The pyrimidine ring is a key heterocyclic scaffold in many biologically active compounds. nih.govrsc.org Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-π stacking interactions. bohrium.com The position and nature of substituents on the pyrimidine nucleus are known to greatly influence biological activities. nih.gov

Modifications would involve introducing various substituents at the 4, 5, and 6 positions of the pyrimidine ring. Functional groups such as small alkyl groups (methyl, ethyl), halogens, amino, and hydroxyl groups can be introduced to probe the steric and electronic requirements of the binding site. For example, adding a methyl group could explore a hydrophobic pocket, while an amino group could introduce a new hydrogen bond donor. It has been noted in other pyrimidine derivatives that phenyl groups with para-substituents can improve the activity of the compound. nih.gov

Table 2: Representative Structure-Activity Relationship (SAR) of Pyrimidine Ring Alterations

| Compound | R (Position) | Relative Potency |

|---|---|---|

| Parent | H | 1.0 |

| 2a | 4-CH₃ | 3.1 |

| 2b | 5-Br | 6.5 |

| 2c | 4,6-(CH₃)₂ | 4.0 |

| 2d | 4-NH₂ | 2.2 |

| 2e | 4-CF₃ | 0.5 |

Note: Data is illustrative and based on general SAR principles for pyrimidine-containing compounds.

These hypothetical findings suggest that a bromine atom at the 5-position significantly boosts potency, possibly by forming a specific interaction within the target's active site. Small alkyl groups are also well-tolerated and enhance activity.

The thioether linker provides flexibility, connecting the benzamide and pyrimidine moieties. Its length, rigidity, and chemical nature are critical for orienting the two aromatic systems correctly within the binding pocket.

Strategies to explore the role of the linker include:

Length Variation: Synthesizing homologues with additional methylene (B1212753) (-CH₂-) units to assess the optimal distance between the two rings.

Oxidation State: Oxidizing the sulfur to a sulfoxide (B87167) (S=O) or sulfone (SO₂) to introduce more polar, hydrogen-bond-accepting groups.

Replacement: Replacing the sulfur atom with other heteroatoms like oxygen (ether) or nitrogen (amine), or replacing the entire linker with a more rigid unit like an amide or a small cycloalkane to restrict conformational flexibility. Cleavable linkers, sensitive to pH, proteases, or glutathione, are also a design possibility in specific therapeutic contexts. nih.gov

Table 3: Representative Structure-Activity Relationship (SAR) of Thioether Linker Variations

| Compound | Linker | Relative Potency |

|---|---|---|

| Parent | -S-CH₂- | 1.0 |

| 3a | -S-(CH₂)₂- | 0.4 |

| 3b | -SO-CH₂- | 2.7 |

| 3c | -SO₂-CH₂- | 3.5 |

| 3d | -O-CH₂- | 0.2 |

| 3e | -NH-CH₂- | 0.9 |

Note: Data is illustrative and based on general SAR principles.

The illustrative data indicates that the original one-carbon thioether is optimal in length. However, increasing the polarity by oxidizing the sulfur to sulfoxide or sulfone significantly improves potency, suggesting the presence of a polar region in the binding site that can interact with these groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound analogues, QSAR can provide predictive models to estimate the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and guiding lead optimization. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For the this compound series, a wide range of descriptors would be calculated to capture the structural variations introduced during derivatization. These are typically categorized as:

1D Descriptors: Basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These describe the topology of the molecule and include connectivity indices, shape indices, and electro-topological state (E-state) indices.

3D Descriptors: These relate to the 3D conformation of the molecule and include descriptors of molecular shape (e.g., solvent-accessible surface area) and electronic properties (e.g., dipole moment, partial charges).

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and polarizability.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Molecular size, potential for H-bonding |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | Molecular shape and size |

| Electronic (3D) | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Polarity, reactivity |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, polarizability |

The selection of the most relevant descriptors from this large pool is a critical step to avoid overfitting and to build a robust model. jbclinpharm.org

Once descriptors are calculated and selected, a mathematical model is developed to correlate them with the observed biological potency (e.g., IC₅₀ or EC₅₀ values). Several statistical methods can be employed, ranging from linear to non-linear approaches. nih.gov

Multiple Linear Regression (MLR): A common starting point that generates a simple, interpretable linear equation.

Partial Least Squares (PLS): Useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: More complex, non-linear methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture more intricate relationships between structure and activity. jbclinpharm.orgnih.gov

A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. uniroma1.it Without proper validation, a model may perform well on the training data but fail to predict the activity of new compounds accurately. mdpi.com

Key Validation Metrics:

Internal Validation: This assesses the stability of the model. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. jbclinpharm.org

External Validation: This tests the model's ability to predict the activity of compounds not used in its development (the test set). The predictive ability is measured by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is often required for a model to be considered predictive. uniroma1.it

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A significant drop in the resulting correlation coefficients confirms that the original model is not due to a chance correlation. jbclinpharm.org

A validated QSAR model for this compound analogues can be a powerful tool, providing a quantitative framework to understand the SAR and to rationally design novel compounds with enhanced biological potency. nih.gov

Pharmacophore Elucidation for this compound Scaffolds

Pharmacophore modeling is a fundamental aspect of drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For the this compound scaffold, while direct pharmacophore models are not extensively published, data from structurally related pyrimidine benzamide derivatives allow for the elucidation of a hypothetical model.

Studies on a series of N-pyridyl and pyrimidine benzamides with activity as KCNQ2/Q3 potassium channel openers have identified a consistent pharmacophore model. This model consists of one hydrogen bond donor (D), one hydrophobic feature (H), and two aromatic rings (R). nih.gov These elements are considered crucial for the binding efficacy of ligands to their biological targets. nih.gov

Applying these principles to the this compound core, we can map the potential pharmacophoric features:

Aromatic Rings (R): The benzamide portion provides one essential aromatic ring, while the pyrimidine ring serves as the second. These rings likely engage in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Donor (D): The amide (-NH-) group in the benzamide linker is a critical hydrogen bond donor.

Hydrophobic Features (H): The thioether linkage (-S-CH2-) and the pyrimidine ring itself contribute to the hydrophobic character of the molecule, facilitating its entry into and interaction with hydrophobic pockets of the target protein.

The spatial arrangement of these features is critical. Computational models based on related structures, such as 2-phenylpyrimidine (B3000279) analogues, have utilized five-point pharmacophore hypotheses to develop statistically significant 3D-QSAR models, underscoring the importance of a well-defined 3D arrangement of these features for predictive power. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Structural Component | Putative Interaction |

|---|---|---|

| Aromatic Ring 1 | Benzene ring of benzamide | π-π stacking, hydrophobic interaction |

| Aromatic Ring 2 | Pyrimidine ring | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with acceptor residues |

| Hydrophobic Center | Thioether (-S-) and methylene (-CH2-) linker | Van der Waals and hydrophobic interactions |

Structure-Based Drug Design (SBDD) Considerations for Analog Development

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of more potent and selective inhibitors. nih.gov In the absence of a crystallized structure of a target protein in complex with this compound, SBDD efforts for analog development would rely on homology modeling of the target protein and molecular docking studies of the scaffold and its derivatives. nih.gov

Molecular docking simulations performed on similar benzamide derivatives have provided insights into key binding interactions. For instance, studies on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that heteroatoms in the amide group, capable of chelating with a zinc ion in the active site, are critical for activity. nih.gov This suggests that the amide group in the this compound scaffold is a primary point for strong, directed interaction with a target.

For analog development, several structural modifications can be explored based on SBDD principles:

Benzamide Ring Substitution: The substitution pattern on the benzamide's phenyl ring can be optimized to enhance binding affinity. Docking studies on other benzamide series have shown that introducing substituents can exploit additional pockets in the binding site. However, SAR studies on related N-substituted benzamides indicated that adding a chlorine atom or a nitro-group to this ring can significantly decrease anti-proliferative activity, highlighting the sensitivity of this region. nih.gov

Pyrimidine Ring Modification: The pyrimidine ring can be substituted to improve properties like solubility, metabolic stability, or target-specific interactions. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, modifications on the pyrimidine ring of N-benzyl-2-phenylpyrimidin-4-amine derivatives were crucial for optimizing potency. researchgate.net

Linker Modification: The -(S-CH2)- linker is a key element influencing the flexibility and orientation of the two aromatic rings relative to each other. Altering the linker's length or rigidity could optimize the compound's fit within the binding site.

Table 2: SBDD Strategies for this compound Analog Development

| Molecular Region | Design Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Benzamide Phenyl Ring | Introduce small, polar/non-polar substituents at various positions. | Probe for additional binding pockets and interactions (e.g., hydrogen bonds, hydrophobic contacts). | Increased potency and selectivity. |

| Amide Linker | Maintain the core amide structure. | Preserve critical hydrogen bonding interactions with the target protein. nih.gov | Retention of core binding affinity. |

| Thioether-Methylene Linker | Modify length, introduce rigidity (e.g., cyclopropyl). | Optimize the spatial orientation of the pyrimidine and benzamide rings for a better fit in the active site. | Improved binding geometry and potency. |

By integrating pharmacophore modeling with structure-based design, medicinal chemists can rationally design novel analogs of this compound with potentially improved therapeutic profiles.

In Vitro Biological Activity Investigations and Mechanistic Insights

Evaluation of Specific Enzymatic Inhibition Profiles of N-(pyrimidin-2-ylsulfanylmethyl)benzamide

There is currently no specific data available from in vitro studies detailing the enzymatic inhibition profile of this compound. Research on related pyrimidine (B1678525) and benzamide (B126) derivatives has shown inhibitory activity against various enzymes, but these findings cannot be directly extrapolated to the specific compound .

Receptor Binding Studies and Ligand-Target Interactions in Vitro

Information regarding in vitro receptor binding studies and specific ligand-target interactions for this compound is not present in the reviewed scientific literature.

Assessment of Antimicrobial Potency Against Specific Microorganisms in Vitro

While many pyrimidine and benzamide derivatives have been investigated for their antimicrobial properties, specific in vitro data on the antibacterial, antifungal, or antiparasitic activity of this compound is not available.

No published studies were found that report the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against any bacterial strains.

There is no available data from in vitro studies on the Minimum Fungicidal Concentration (MFC) or growth inhibition properties of this compound against fungal species.

In vitro studies investigating the antiparasitic activity of this compound against parasites such as Leishmania or Plasmodium have not been reported in the available literature.

In Vitro Antineoplastic Activity in Cell Lines (excluding human clinical data)

Specific data from in vitro studies on the antineoplastic activity of this compound in cancer cell lines is not available. While related compounds have been shown to exhibit anticancer properties, these results are not directly applicable to the specified molecule.

Cell Viability and Proliferation Assays

There is no available data from cell viability and proliferation assays, such as IC50 values, for this compound.

Apoptosis Induction Mechanisms

No studies have been published detailing the mechanisms by which this compound may induce apoptosis.

Proposed Molecular Mechanisms of Action (based on in vitro data)

Without any in vitro data, it is impossible to propose a molecular mechanism of action for this compound.

Research on "this compound" Remains Largely Undisclosed in Publicly Available Scientific Literature

The exploration of chemical compounds with similar structural motifs, such as pyrimidine and benzamide, is prevalent in medicinal chemistry and drug discovery. These scaffolds are known to be present in a variety of biologically active molecules. For instance, derivatives of N-(2-pyrimidinylamino)benzamide have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. Similarly, other benzamide derivatives have been explored as inhibitors for various enzymes and transporters.

The pyrimidine core is a fundamental component of nucleic acids and is a common feature in many therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore in drug design. Likewise, the benzamide group is a well-established structural element in numerous approved drugs and clinical candidates.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery to develop compounds with improved affinity, efficacy, and safety profiles. Molecules incorporating both pyrimidine and benzimidazole moieties, for example, have been synthesized and evaluated for their potential as anticancer agents.

While the specific compound This compound does not appear in the reviewed public research, the general fields of fragment-based drug discovery (FBDD), rational ligand design, and the application of artificial intelligence (AI) and machine learning (ML) in drug development are highly relevant to the potential future investigation of such a molecule.

In a hypothetical research context, This compound could serve as a foundational scaffold for the development of new chemical entities. Its constituent parts, the pyrimidine ring, the benzamide group, and the flexible sulfanylmethyl linker, could be systematically modified to explore structure-activity relationships and optimize binding to a specific biological target.

Q & A

Q. What are the common synthetic routes for N-(pyrimidin-2-ylsulfanylmethyl)benzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation of pyrimidin-2-ylthiol derivatives with benzamide precursors. Key steps include:

- Thiol activation : Use potassium thiocyanate in acetone to generate reactive intermediates (e.g., isothiocyanates) .

- Amide coupling : Employ coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) under nitrogen atmosphere for 20–24 hours .

- Optimization : Adjust reaction time (4–24 hours), temperature (reflux in pyridine ), and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to improve yields (>80%).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Prioritize:

- IR spectroscopy : Identify characteristic bands for C=O (1650–1700 cm⁻¹), S–C (650–750 cm⁻¹), and N–H (3200–3400 cm⁻¹) .

- NMR : Use ¹H NMR to resolve methylene (–CH₂–S–) protons (δ 4.2–4.5 ppm) and aromatic protons (δ 7.3–8.5 ppm) . Cross-reference with NIST Chemistry WebBook data for validation .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Use fume hoods to prevent dust inhalation (S22) .

- Storage : Keep in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-response profiling : Conduct assays at multiple concentrations (e.g., 15–120 μmol/kg) to identify potency thresholds, as demonstrated for HDAC inhibitors like MS-275 .

- Target selectivity screening : Use chromatin immunoprecipitation (ChIP) to verify region-specific interactions (e.g., Ac-H3 binding in frontal cortex vs. striatum ).

- Replicate studies : Perform six replicates per condition with ANOVA and post-hoc tests (e.g., Duncan’s test) to ensure statistical rigor .

Q. What advanced crystallographic methods are suitable for determining the three-dimensional structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement and SUPERFLIP for charge-flipping phase determination .

- Twinned data handling : Apply SHELXPRO to resolve pseudo-merohedral twinning, particularly for high-symmetry space groups .

- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks (e.g., S–H···N interactions) .

Q. How can molecular docking studies investigate the binding interactions of this compound with HDACs?

- Methodological Answer :

- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .

- Active-site mapping : Align the pyrimidinylthio moiety with Zn²⁺ in HDAC catalytic pockets, as shown for benzamide inhibitors .

- Scoring functions : Use AutoDock Vina with MM-PBSA to rank binding affinities (ΔG < −8 kcal/mol indicates strong inhibition) .

Q. What statistical approaches ensure reproducibility in synthetic yield and purity assessments?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst).

- Quality control : Pair HPLC purity checks (>98%) with univariate ANOVA to compare batch variances .

- Replication : Conduct six independent syntheses to calculate confidence intervals (95% CI) for yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.